molecular formula C10H8N4O B583136 2-Amino-3a,6-dihydroimidazo[4,5-f]quinolin-7-one CAS No. 144240-96-0

2-Amino-3a,6-dihydroimidazo[4,5-f]quinolin-7-one

Cat. No.: B583136
CAS No.: 144240-96-0
M. Wt: 200.201
InChI Key: SPEFSNDRCYBLQZ-UHFFFAOYSA-N
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Description

2-Amino-3a,6-dihydroimidazo[4,5-f]quinolin-7-one is a heterocyclic compound that belongs to the class of imidazoquinolines. This compound is of significant interest due to its unique structure and potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure features an imidazole ring fused to a quinoline moiety, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3a,6-dihydroimidazo[4,5-f]quinolin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole derivatives. This reaction can be catalyzed by iridium and induced by visible light, leading to the formation of the desired imidazoquinoline structure .

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting suitable catalysts, solvents, and reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3a,6-dihydroimidazo[4,5-f]quinolin-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can modify the imidazole ring, leading to different imidazoquinoline derivatives.

    Substitution: The amino group at position 2 can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed: The major products formed from these reactions include various substituted imidazoquinolines, which can exhibit different chemical and biological properties depending on the nature of the substituents.

Scientific Research Applications

2-Amino-3a,6-dihydroimidazo[4,5-f]quinolin-7-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3a,6-dihydroimidazo[4,5-f]quinolin-7-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The exact pathways and molecular targets can vary depending on the specific biological context .

Comparison with Similar Compounds

  • 2-Amino-3-methylimidazo[4,5-f]quinoline
  • Imidazo[1,5-a]quinoxalines
  • Imidazo[1,2-a]quinoxalines

Comparison: Compared to these similar compounds, 2-Amino-3a,6-dihydroimidazo[4,5-f]quinolin-7-one exhibits unique properties due to its specific structural features. The presence of the amino group at position 2 and the fused imidazole-quinoline ring system contribute to its distinct reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

144240-96-0

Molecular Formula

C10H8N4O

Molecular Weight

200.201

IUPAC Name

2-amino-1,3a-dihydroimidazo[4,5-f]quinolin-7-one

InChI

InChI=1S/C10H8N4O/c11-10-13-7-3-2-6-5(9(7)14-10)1-4-8(15)12-6/h1-4,7H,(H3,11,13,14)

InChI Key

SPEFSNDRCYBLQZ-UHFFFAOYSA-N

SMILES

C1=CC2=NC(=O)C=CC2=C3C1N=C(N3)N

Synonyms

7H-Imidazo[4,5-f]quinolin-7-one,2-amino-1,6-dihydro-(9CI)

Origin of Product

United States

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